3-Methoxychalcone

Übersicht

Beschreibung

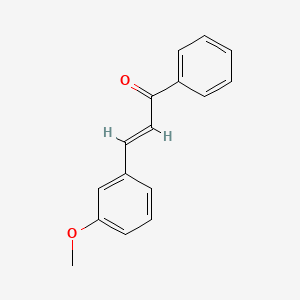

3-Methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to one of the aromatic rings .

Vorbereitungsmethoden

The most common method for synthesizing chalcones, including 3-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For this compound, the specific reactants would be 3-methoxybenzaldehyde and acetophenone. The reaction is typically carried out under reflux conditions with ethanol as the solvent and sodium hydroxide as the base .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Methoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy group.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include epoxides, dihydroxy derivatives, saturated ketones, and substituted chalcones .

Wissenschaftliche Forschungsanwendungen

3-Methoxychalcone has a wide range of applications in scientific research:

Wirkmechanismus

The biological effects of 3-Methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, it has been shown to increase the expression of p53 and Bax, leading to caspase-3 activation and cell death in cancer cells . Additionally, it can inhibit the release of chemical mediators from immune cells, reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

3-Methoxychalcone is unique among chalcones due to the presence of the methoxy group, which enhances its biological activity and stability. Similar compounds include:

4-Methoxychalcone: Similar structure but with the methoxy group at the para position.

2-Methoxychalcone: Methoxy group at the ortho position.

3,4-Dimethoxychalcone: Contains two methoxy groups, enhancing its biological activity further.

These compounds share similar chemical properties but differ in their biological activities and applications due to the position and number of methoxy groups .

Biologische Aktivität

3-Methoxychalcone, a member of the chalcone family, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the third carbon of the chalcone backbone. The general structure of chalcones can be represented as follows:

The presence of the methoxy group significantly influences its biological properties.

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study highlighted its selective activity against canine lymphoma and leukemia cell lines, showing that normal cells (NIH/3T3 and J774E.1) were less affected compared to cancer cells . The compound activates apoptotic pathways, notably through the activation of caspases, which are crucial in programmed cell death.

Case Studies and Findings

-

Cell Line Studies :

- In vitro assays conducted on different cancer cell lines (HeLa, WiDr, T47D) revealed that this compound derivatives exhibited significant cytotoxicity. For instance, derivatives showed IC50 values below 20 µg/mL across various tests .

- Specifically, 2',4-dihydroxy-3-methoxychalcone demonstrated strong anticancer properties with an IC50 value of 12.80 µg/mL against HeLa cells .

- Apoptosis Induction :

Anti-Inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

- Enzyme Inhibition : The compound has been found to inhibit inflammatory enzymes like iNOS and COX-2, contributing to its anti-inflammatory effects .

- Oxidative Stress Reduction : It also reduces reactive oxygen species (ROS) production, which is often elevated during inflammatory processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HeLa | 12.80 | Apoptosis induction via caspase activation |

| Anticancer Activity | WiDr | 2.66 | Cell cycle arrest |

| Anti-inflammatory | BV2 Microglial | < 10 | Inhibition of TNF-α and IL-6 |

Eigenschaften

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHVAAFIDSBRL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.